rac-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride
CAS No.:
Cat. No.: VC13531636
Molecular Formula: C11H18ClN
Molecular Weight: 199.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18ClN |
|---|---|
| Molecular Weight | 199.72 g/mol |
| IUPAC Name | (2R,6R)-2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridine;hydrochloride |
| Standard InChI | InChI=1S/C11H17N.ClH/c1-3-6-10-8-5-9-11(12-10)7-4-2;/h3-5,8,10-12H,1-2,6-7,9H2;1H/t10-,11-;/m1./s1 |
| Standard InChI Key | FJHGZAVMOHPRGN-NDXYWBNTSA-N |
| Isomeric SMILES | C=CC[C@@H]1CC=C[C@H](N1)CC=C.Cl |
| SMILES | C=CCC1CC=CC(N1)CC=C.Cl |
| Canonical SMILES | C=CCC1CC=CC(N1)CC=C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
rac-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride is a racemic mixture of the (2R,6R) and (2S,6S) enantiomers. Its molecular formula is C₁₁H₁₈ClN, with a molecular weight of 199.72 g/mol . The IUPAC name is (2R,6R)-2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridine hydrochloride, reflecting the substitution of allyl groups at positions 2 and 6 of the tetrahydropyridine ring .
Table 1: Key Molecular Descriptors
| Property | Value | Source Index |
|---|---|---|
| Molecular Formula | C₁₁H₁₈ClN | |
| Molecular Weight | 199.72 g/mol | |
| CAS Number (Hydrochloride) | 167704-56-5 | |
| CAS Number (Free Base) | 138617-50-2 | |
| PubChem CID | 44118343 |
Stereochemistry and Structural Features
The compound’s tetrahydropyridine ring adopts a boat conformation, with allyl substituents at C2 and C6 positions. The rac prefix indicates an equimolar mixture of enantiomers, which complicates its stereochemical behavior in reactions . The hydrochloride salt enhances stability and solubility in polar solvents, as evidenced by its canonical SMILES: C=CCC1CC=CC(N1)CC=C.Cl .
Synthesis and Manufacturing
Industrial Synthesis Routes
A patented method for synthesizing N-substituted tetrahydropyridines involves the dehydration of N-substituted-4-piperidinol precursors using phosphoric acid as both a protonating agent and dehydrating agent . Key steps include:
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Ammonium Salt Formation: N-Alkyl-4-piperidinol reacts with 85% phosphoric acid at a 1:3–4 mass ratio.
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Dehydration: Heating to 180–190°C for 2–3 hours induces intramolecular dehydration, forming the tetrahydropyridine core.
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Work-Up: Adjusting the pH to 9.0 ± 0.2 with NaOH precipitates the free base, which is subsequently treated with HCl to yield the hydrochloride salt .
Table 2: Synthetic Parameters from Patent CN101696187B
| Parameter | Condition |
|---|---|
| Reaction Temperature | 180–190°C |
| Dehydration Reagent | 85% Phosphoric Acid |
| Reaction Time | 2–3 hours |
| Yield (Lab Scale) | Not Reported |
Analytical Characterization
The compound’s purity and structure are confirmed via:
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Nuclear Magnetic Resonance (NMR): Distinct signals for allylic protons (δ 5.0–5.8 ppm) and tetrahydropyridine ring protons (δ 2.5–3.5 ppm) .
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Mass Spectrometry: Molecular ion peak at m/z 199.72 corresponds to [M+H]⁺.
Physicochemical Properties
Stability and Solubility
The hydrochloride salt exhibits moderate hygroscopicity and decomposes above 200°C . It is soluble in water, methanol, and dimethyl sulfoxide (DMSO), but insoluble in nonpolar solvents like hexane.
Research Applications
Medicinal Chemistry
Tetrahydropyridine derivatives are explored as intermediates for dopamine reuptake inhibitors and anticholinergic agents . The allyl groups in rac-2,6-diallyl-1,2,3,6-tetrahydropyridine hydrochloride provide sites for further functionalization, enabling the synthesis of libraries for high-throughput screening .
Catalysis and Material Science
The compound’s electron-rich nitrogen center facilitates coordination with transition metals, suggesting utility in asymmetric catalysis . Preliminary studies indicate potential as a ligand in palladium-catalyzed cross-coupling reactions.
Challenges and Future Directions
Current limitations include:
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Stereochemical Complexity: The racemic mixture complicates enantioselective applications.
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Limited Toxicity Data: Safety profiles remain poorly characterized.
Future research should prioritize enantiomeric resolution and in vitro toxicological studies to expand its utility in drug discovery.
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